molecular formula C12H17NO B1517834 5-Methyl-2-(2-methylphenyl)morpholine CAS No. 1099679-79-4

5-Methyl-2-(2-methylphenyl)morpholine

Cat. No.: B1517834
CAS No.: 1099679-79-4
M. Wt: 191.27 g/mol
InChI Key: OLLIJLILAIMCRH-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylphenyl)morpholine is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of substituted phenylmorpholines . This class of compounds is primarily investigated for its potential interactions with monoamine neurotransmitter systems; many analogs are known to act as releasers of neurotransmitters such as dopamine and serotonin, which makes them valuable pharmacological tools for studying the central nervous system . Specific phenylmorpholine derivatives have been the subject of research for potential applications as anorectics or in the management of conditions like attention deficit hyperactivity disorder (ADHD), highlighting the therapeutic relevance of this chemical scaffold . Furthermore, recent scientific literature indicates that morpholine derivatives, as a broader heterocyclic class, are being explored for potential applications in treating metabolic diseases, including type 2 diabetes, underscoring the versatility and continued research value of the morpholine core . Researchers utilize this compound and its analogs to probe structure-activity relationships and elucidate mechanisms of action related to various biological targets. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-2-(2-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12-7-13-10(2)8-14-12/h3-6,10,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLIJLILAIMCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099679-79-4
Record name 5-methyl-2-(2-methylphenyl)morpholine
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Biological Activity

5-Methyl-2-(2-methylphenyl)morpholine is a chemical compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. The unique ortho-substitution pattern on the phenyl ring may influence its biological activity and chemical reactivity differently compared to other morpholine derivatives.

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
Morpholine Ring StructureSix-membered ring

Synthesis of this compound

The synthesis of this morpholine derivative typically involves several steps, leveraging readily available reagents optimized for efficiency and yield. The methods often include the use of amino alcohols and halides as precursors, highlighting the versatility in creating substituted morpholines.

Interaction Studies

Current research on this compound primarily focuses on its interactions within biological systems. Although specific documented information regarding its mechanism of action is limited, studies suggest it may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for assessing the compound's safety and efficacy in therapeutic contexts.

Case Studies and Research Findings

  • Inhibition Studies : While there are no direct studies on the inhibition properties of this compound, related morpholine derivatives have shown promise as inhibitors for enzymes such as carbonic anhydrase (CA-II). For instance, morpholine-based thiazole derivatives have been developed to inhibit CA-II effectively, suggesting that similar structures might exhibit comparable activities .
  • Potential Applications : The compound's unique structural characteristics could lead to applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific pathways or diseases. Its structural similarity to known bioactive compounds indicates potential for further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Methyl-2-(p-tolyl)morpholineC₁₂H₁₇NOPara-substituted phenyl group
5-Methyl-2-(4-methylphenyl)morpholineC₁₂H₁₇NODifferent phenyl substitution
5-Methyl-2-(3-methylphenyl)morpholineC₁₂H₁₇NOMeta-substituted phenyl group

The specific ortho-substitution pattern on the phenyl ring in this compound may lead to distinct interactions within biological systems compared to para or meta-substituted analogs.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis:
5-Methyl-2-(2-methylphenyl)morpholine serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of bioactive compounds. The morpholine ring is known for its versatility in medicinal chemistry, making derivatives of this compound valuable in drug development.

2. Carbonic Anhydrase Inhibition:
Recent studies have indicated that morpholine derivatives, including this compound, may act as inhibitors of carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including acid-base balance and respiration. In particular, morpholine-based compounds have been investigated for their potential therapeutic effects in conditions like glaucoma by inhibiting CA-II isoforms .

Interaction Studies

Understanding the interactions of this compound with other compounds is essential for assessing its safety and efficacy in therapeutic contexts. Interaction studies focus on:

  • Biological Systems: Evaluating how this compound behaves within biological systems can provide insights into its pharmacodynamics and pharmacokinetics.
  • Chemical Entities: Investigating how it interacts with other drugs or biomolecules can help elucidate potential synergies or antagonistic effects.

Case Studies

  • Inhibition Studies:
    A study conducted on various morpholine derivatives evaluated their inhibitory potential against carbonic anhydrase II (CA-II). The results indicated that certain morpholine derivatives exhibited significant inhibition, suggesting potential therapeutic applications for conditions such as glaucoma .
  • Synthesis Pathways:
    Recent advancements in synthetic methodologies for morpholines have highlighted efficient routes for producing substituted morpholines from readily available precursors, enhancing the accessibility of compounds like this compound for research and development purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Methyl-2-(2-methylphenyl)morpholine and related morpholine derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Features References
This compound C₁₂H₁₇NO 191.27 (estimated) 5-Me morpholine, 2-(2-MePh) Increased lipophilicity and steric hindrance due to 2-methylphenyl group. N/A
5-Methyl-2-phenylmorpholine C₁₁H₁₅NO 177.24 5-Me morpholine, 2-Ph Lacks methyl on phenyl; stereoisomers (e.g., (2R,5S)-) exhibit distinct properties.
5,5-Dimethyl-2-phenylmorpholine HCl C₁₂H₁₈ClNO 227.73 5,5-diMe morpholine, 2-Ph, HCl salt Higher rigidity due to geminal dimethyl groups; enhanced water solubility via salt.
2-(5-Methylfuran-2-yl)morpholine C₉H₁₃NO₂ 167.21 2-(5-Me-furan) morpholine Furan ring replaces phenyl; reduced aromaticity, potentially lower logP.

Key Observations:

Steric and Lipophilic Effects: The 2-methylphenyl group in this compound increases steric hindrance compared to 5-Methyl-2-phenylmorpholine. This may reduce binding to flat aromatic pockets but improve selectivity in hydrophobic interactions .

Stereochemical Influence: Stereoisomerism (e.g., (2R,5S)- vs. (2S,5R)- configurations in 5-Methyl-2-phenylmorpholine) significantly impacts molecular conformation and biological activity. Quaternary stereocenters, as noted in diversity-oriented synthesis studies, expand chemical space and modulate physicochemical properties like solubility .

Synthetic Accessibility :

  • While 5-Methyl-2-phenylmorpholine derivatives are synthesized via Staudinger reactions or coupling methods (e.g., chloroacetyl chloride in DMF ), the introduction of a 2-methylphenyl group may require tailored protecting-group strategies to manage steric challenges during synthesis.

Research Findings and Implications

  • Chemoinformatic Analysis: Morpholine derivatives with quaternary centers, such as 5,5-dimethyl analogs, occupy distinct regions of chemical space compared to monosubstituted variants, as demonstrated in chemoinformatic studies of 186 morpholine peptidomimetics .
  • Biological Relevance: Fluorinated morpholine derivatives (e.g., 2-fluoro-3-(morpholine-4-carbonyl)phenyl compounds) highlight the role of electronegative substituents in enhancing binding to targets like kinases or GPCRs .
  • Safety and Handling : While safety data for this compound are unavailable, analogs like 4-(5-bromo-2-methoxyphenylsulfonyl)morpholine emphasize the need for rigorous hazard assessments, particularly for sulfonyl or halogenated derivatives .

Preparation Methods

General Synthetic Strategies for Morpholine Derivatives

Morpholine compounds are commonly synthesized via cyclization reactions involving amino alcohols or through ring-opening and functionalization of oxazetidines. Two main approaches are relevant for 5-methyl-2-(2-methylphenyl)morpholine:

These approaches are tailored to introduce the 5-methyl and 2-(2-methylphenyl) substituents selectively.

Reductive Amination Approach

Reductive amination is a convergent and efficient method to prepare substituted morpholines, including analogs of this compound. This method involves the reaction of a morpholine intermediate bearing a reactive aldehyde or ketone group with an amine, followed by reduction to form the morpholine ring system.

Key Features:

  • Starting Materials: 2-(2-methylphenyl)-substituted morpholine intermediates with aldehyde or ketone functionalities.
  • Reagents: Reducing agents such as sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), sodium borohydride, or catalytic hydrogenation.
  • Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
  • Conditions: Mild temperatures, typically room temperature to slightly elevated, to avoid decomposition.

Example Reaction Scheme:

Step Reactants Conditions Outcome
1 2-(2-methylphenyl)morpholine-aldehyde + amine Organic solvent, reducing agent (e.g., NaBH(OAc)3) Reductive amination to form substituted morpholine
2 Work-up and purification Standard extraction and crystallization Pure this compound

This method avoids multi-step cyclization and high-temperature conditions, offering a streamlined synthesis with good yields and selectivity.

Amino Alcohol Cyclization Using Ethylene Sulfate

A green and efficient method reported for morpholine synthesis involves the selective monoalkylation of 1,2-amino alcohols using ethylene sulfate under basic conditions. This method is notable for its simplicity, high yield, and environmental benefits.

Process Highlights:

  • Starting Material: 1,2-amino alcohols bearing the desired substituents.
  • Reagents: Ethylene sulfate as the alkylating agent; potassium tert-butoxide (tBuOK) as the base.
  • Mechanism: Nucleophilic substitution (SN2) leading to ring closure forming the morpholine ring.
  • Advantages: Redox-neutral, avoids hazardous reagents, scalable (>50 g demonstrated).

Applicability:

This method can be adapted to synthesize various substituted morpholines, including those with 2-aryl substituents like 2-(2-methylphenyl), by employing appropriately substituted amino alcohol precursors.

Synthesis via Ring Opening of 2-Tosyl-1,2-oxazetidine

A modular and diastereoselective synthetic route to 2-substituted morpholines involves the ring opening of 2-tosyl-1,2-oxazetidine intermediates with α-formyl carboxylates, followed by base-catalyzed cyclization.

Method Summary:

  • Step 1: Preparation of 2-tosyl-1,2-oxazetidine as a key intermediate.
  • Step 2: Nucleophilic ring opening with α-formyl carboxylates bearing the 2-methylphenyl substituent.
  • Step 3: Base-catalyzed cyclization to form the morpholine ring with stereocontrol.
  • Step 4: Further synthetic elaborations to introduce the 5-methyl substituent.

This method offers diastereoselectivity and the ability to generate conformationally rigid morpholines, which can be advantageous for pharmaceutical applications.

Specific Synthetic Example for this compound

While direct literature on the exact compound is limited, analogous syntheses of methylphenyl-substituted morpholines provide practical insights:

  • Starting from 2-methylpropiophenone , bromination yields 2-bromo-1-(2-methylphenyl)propan-1-one.
  • Reaction with ethanolamine and a base (e.g., N,N-diisopropylethylamine) forms amino-ketone intermediates.
  • Reduction with sodium borohydride followed by acid-catalyzed cyclization yields the morpholine ring.
  • Purification via preparative thin-layer chromatography and conversion to fumarate or hydrochloride salts improves crystallinity and purity.

This approach, adapted from methylphenmetrazine analog synthesis, can be modified to prepare this compound with optimization of reaction conditions and purification steps.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Reductive Amination Morpholine aldehyde + amine Sodium triacetoxyborohydride, borane complexes Mild, organic solvents One-step, efficient, selective Requires aldehyde intermediate
Ethylene Sulfate Cyclization 1,2-amino alcohols Ethylene sulfate, tBuOK Redox-neutral, mild High yield, green, scalable Requires amino alcohol precursor
Oxazetidine Ring Opening 2-tosyl-1,2-oxazetidine + α-formyl carboxylates Base catalysis Controlled temperature Diastereoselective, modular Multi-step, requires intermediate synthesis
Bromination and Reduction 2-methylpropiophenone + ethanolamine NaBH4, acid catalyst Stepwise, moderate temp Established, adaptable Moderate yields, purification needed

Research Findings and Notes

  • Selectivity and Stereochemistry: The formation of morpholine rings often yields stereoisomers; controlling diastereoselectivity is critical. The oxazetidine ring-opening method provides stereochemical control via avoidance of steric strain and anomeric effects.

  • Reducing Agents: Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, avoiding over-reduction.

  • Environmental Impact: The ethylene sulfate method offers a greener alternative with fewer hazardous reagents and waste, suitable for scale-up.

  • Purification: Conversion to fumarate or hydrochloride salts is commonly employed to facilitate crystallization and purity enhancement for substituted morpholines.

Q & A

Q. What computational tools model the pharmacokinetic properties of this compound?

  • Methodological Answer : ADMET prediction software (e.g., SwissADME, pkCSM) estimates bioavailability, logP, and metabolic stability. Molecular dynamics (MD) simulations (GROMACS) assess blood-brain barrier permeability. Machine learning models (e.g., Random Forest) trained on morpholine derivatives predict clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2-methylphenyl)morpholine
Reactant of Route 2
5-Methyl-2-(2-methylphenyl)morpholine

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